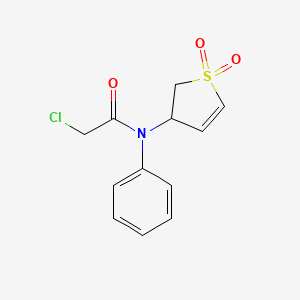

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3S/c13-8-12(15)14(10-4-2-1-3-5-10)11-6-7-18(16,17)9-11/h1-7,11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWCQLPDQMWGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide involves multiple steps. One common method includes the reaction of chloroacetyl chloride with thiamine, followed by the reaction with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol. The synthesized compound can be characterized by nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

Scientific Research Applications

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in organic synthesis to form various complex molecules.

Biology: The compound has been studied for its antimicrobial, antitumor, and anti-inflammatory properties.

Medicine: Research has shown its potential in developing new therapeutic agents for treating various diseases.

Industry: The compound is used in the development of new materials and as a potential pesticide.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby inhibiting or activating specific biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide

- CAS No.: 392314-55-5

- Molecular Formula: C₁₂H₁₂ClNO₃S

- Molecular Weight : 285.747 g/mol

- Key Features: A chloroacetamide backbone with a phenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl substituent. SMILES: c1ccc(cc1)N(C2CS(=O)(=O)C=C2)C(=O)CCl .

Comparison with Structurally Similar Compounds

Propachlor (2-Chloro-N-(1-Methylethyl)-N-Phenylacetamide)

- CAS No.: 1918-16-7

- Molecular Formula: C₁₁H₁₄ClNO

- Molecular Weight : 211.69 g/mol

- Structural Differences :

- Applications :

- Physicochemical Properties :

Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)

- Molecular Formula: C₁₄H₂₀ClNO₂

- Key Features :

- Applications :

- Pre-emergent herbicide used in maize and soybean cultivation.

- Comparison :

2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide

- Structural Features :

- Key Differences :

- Thiazole ring introduces aromatic nitrogen, altering electronic properties compared to the sulfone in the target compound.

Research Implications

- This could position it for pharmaceutical applications, unlike its herbicidal analogs .

- Herbicide Analogs : Propachlor and alachlor rely on lipophilic substituents for soil penetration and weed targeting, a strategy less relevant to the polar target compound .

Biological Activity

2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide is a synthetic compound characterized by its unique thiophene structure and potential biological activities. With a molecular formula of and a molecular weight of 285.75 g/mol, this compound has garnered interest in various fields including medicinal chemistry and biological research.

The compound possesses several notable chemical properties:

- Molecular Weight : 285.75 g/mol

- Boiling Point : Predicted at approximately 498.8 °C

- Density : Estimated at 1.450 g/cm³

- pKa : Approximately -0.20, indicating its acidic nature.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound demonstrates significant antimicrobial properties against certain bacterial strains.

- Enzyme Inhibition : The compound acts as a probe for studying enzyme interactions, particularly in the context of protein binding and inhibition mechanisms.

- Potential Anticancer Properties : Preliminary investigations suggest that it may possess anticancer activity, warranting further exploration in cancer research.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the dioxido-dihydrothiophene moiety enhances its ability to bind to these targets, potentially modulating their activity through inhibition or activation pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetamide | Lacks chlorine substitution | Focused on thiophene properties |

| 2-Chloro-N-(2-methylthienyl)acetamide | Contains a methyl group instead of dioxido | Different biological activity profile |

| 2-Chloro-N-(phenyl)acetamide | Simple acetamide structure without thiophene | Broader range of applications in pharmaceuticals |

This table illustrates how the unique features of this compound contribute to its distinct biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : In vitro tests demonstrated that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL in some cases.

- Enzyme Interaction Studies : Research involving enzyme assays indicated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was quantified using kinetic analysis showing a decrease in enzyme activity proportional to the concentration of the compound.

- Anticancer Research : Preliminary studies on cancer cell lines revealed that the compound could induce apoptosis in certain types of cancer cells at concentrations ranging from 10 to 100 µM. Further investigations are needed to elucidate the underlying mechanisms.

Q & A

Q. What are the key synthetic challenges and methodologies for preparing 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide?

The synthesis involves multi-step organic reactions, including halogenation, nucleophilic substitution, and oxidation. Critical steps include:

- Chloroacetylation : Reacting 1,1-dioxido-2,3-dihydrothiophen-3-amine with chloroacetyl chloride under controlled pH (6–7) and low temperatures (0–5°C) to prevent hydrolysis .

- N-Phenylation : Coupling the intermediate with phenylboronic acid via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are used to achieve >95% purity . Analytical Validation: NMR (¹H/¹³C), high-resolution MS, and HPLC ensure structural fidelity and purity .

Q. How do functional groups in this compound influence its reactivity and stability?

Key structural motifs include:

- Chloroacetyl Group : Enhances electrophilicity, enabling nucleophilic attack (e.g., by thiols or amines) .

- 1,1-Dioxido-thiophene Ring : The sulfone group increases polarity and stabilizes the ring via resonance, reducing susceptibility to oxidation .

- N-Phenyl Substituent : Introduces steric hindrance, affecting reaction kinetics in substitution reactions . Stability Note: The compound is hygroscopic; storage under argon at −20°C is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-product formation during synthesis?

Contradictory data on yields (40–85%) arise from solvent polarity and temperature variations:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may accelerate decomposition. Mixed solvents (toluene/water) balance reactivity and stability .

- Temperature Control : Maintaining ≤60°C during coupling steps minimizes thermal degradation . Case Study: A 72% yield was achieved using DMF:H₂O (4:1) at 50°C, vs. 45% in pure DMF .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Discrepancies may stem from assay conditions or impurity profiles:

- Assay Standardization : Use standardized MIC (microbroth dilution) protocols for antimicrobial testing .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., dechlorinated analogs) that may confound activity . Example: A 2024 study linked anti-inflammatory activity (IC₅₀ = 12 µM) to trace impurities from incomplete purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.